molecular formula C11H12N2O B12235681 N-cyclobutylfuro[3,2-c]pyridin-4-amine

N-cyclobutylfuro[3,2-c]pyridin-4-amine

Cat. No.: B12235681
M. Wt: 188.23 g/mol
InChI Key: OYWSZFJBZNLGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutylfuro[3,2-c]pyridin-4-amine is a heterocyclic compound featuring a fused furopyridine core substituted with a cyclobutylamine group.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-cyclobutylfuro[3,2-c]pyridin-4-amine

InChI

InChI=1S/C11H12N2O/c1-2-8(3-1)13-11-9-5-7-14-10(9)4-6-12-11/h4-8H,1-3H2,(H,12,13)

InChI Key

OYWSZFJBZNLGCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC=CC3=C2C=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylfuro[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylfuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogenation using bromine in acetic acid under reflux conditions.

Major Products Formed:

    Oxidation: Formation of N-cyclobutylfuro[3,2-c]pyridin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated or alkylated derivatives of this compound.

Scientific Research Applications

N-cyclobutylfuro[3,2-c]pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclobutylfuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl substitution likely follows similar alkylation pathways as cyclopropylmethyl (Compound 24), but yields may vary due to steric effects.
  • Halogenated analogs (e.g., 3-bromo-thieno derivatives) require transition-metal catalysis, increasing synthetic complexity .

Key Observations :

  • Thieno analogs demonstrate potent enzyme inhibition (e.g., BTK IC50 = 12.8 nM), likely due to sulfur’s electronegativity enhancing target binding .
  • Furo derivatives with amide substituents (e.g., 6i) show Gram± antibacterial activity, suggesting the amine group’s role in membrane disruption .
  • The cyclobutyl group’s impact on activity remains uncharacterized but may balance lipophilicity and steric hindrance compared to smaller (cyclopropyl) or bulkier (aryl) groups.

Physicochemical Properties

Table 3: Comparative Physicochemical Properties

Compound Name Molecular Weight LogP PSA (Ų) Solubility Reference
N-Cyclobutylfuro[3,2-c]pyridin-4-amine ~209.23* ~2.1† ~45 Moderate (organic solvents) -
Thieno[3,2-c]pyridin-4-amine (14g) 229.1 (3-bromo) 1.84 54.7 Soluble in MeOH, DCM
Pyrrolo[3,2-c]pyridin-4-amine 133.15 1.73 54.7 Moderate

*Estimated based on core structure (C7H6N2O, MW 134.14) + cyclobutyl (C4H7). †Predicted using analogous thieno/pyrrolo derivatives.

Key Observations :

  • Thieno derivatives exhibit higher density and melting points due to sulfur’s polarizability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.